3-nitro-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-Nitro-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a nitro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-1-(trifluoromethyl)-1H-pyrazole typically involves the nitration of 1-(trifluoromethyl)-1H-pyrazole. The nitration process can be carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Reduction: The major product of the reduction reaction is 3-amino-1-(trifluoromethyl)-1H-pyrazole.
Substitution: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Scientific Research Applications
3-Nitro-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-nitro-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
3-Nitro-1,2,4-triazole: Another nitro-substituted heterocycle with similar electronic properties but different reactivity due to the triazole ring structure.
1-(Trifluoromethyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in redox reactions but still useful in various synthetic applications.
Uniqueness: 3-Nitro-1-(trifluoromethyl)-1H-pyrazole is unique due to the combination of the nitro and trifluoromethyl groups on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
CAS No. |
1995072-52-0 |
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Molecular Formula |
C4H2F3N3O2 |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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